L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine
Description
Structural Characterization of L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine
Primary Sequence Analysis and Residue Configuration
The primary sequence of this compound is defined as H-Gly-Trp-Ala-Tyr-Gly (using single-letter amino acid codes: G-W-A-Y-G ). This sequence includes:
- Histidine (H) : A basic residue with an imidazole side chain, often involved in metal coordination or catalytic activity.
- Glycine (G) : A conformationally flexible residue due to its lack of a side chain.
- Tryptophan (W) : An aromatic residue with a bulky indole group, contributing to hydrophobic interactions.
- Alanine (A) : A small aliphatic residue that stabilizes secondary structures.
- Tyrosine (Y) : A polar aromatic residue capable of hydrogen bonding via its hydroxyl group.
Table 1: Residue Properties and Positional Analysis
| Position | Residue | Molecular Weight (Da) | Side Chain Properties |
|---|---|---|---|
| 1 | His | 155.16 | Basic, Imidazole ring |
| 2 | Gly | 75.07 | Flexible, No side chain |
| 3 | Trp | 204.23 | Aromatic, Hydrophobic |
| 4 | Ala | 89.09 | Small, Aliphatic |
| 5 | Tyr | 181.19 | Aromatic, Polar hydroxyl group |
| 6 | Gly | 75.07 | Flexible, No side chain |
The sequence lacks cysteine residues, eliminating the possibility of disulfide bonds, which contrasts with many bioactive peptides that rely on cystine knots for stability. The alternating arrangement of rigid (Trp, Tyr) and flexible (Gly) residues suggests a balance between structural rigidity and conformational adaptability.
Three-Dimensional Conformational Modeling
Computational tools such as PEP-FOLD , a de novo peptide structure prediction algorithm, have been employed to model the tertiary structure of this peptide. PEP-FOLD utilizes a structural alphabet derived from Hidden Markov Models to predict local conformations, followed by greedy assembly driven by coarse-grained energy minimization.
Predicted Structural Features:
- Secondary Structure : Dominated by irregular loops and turns, with no stable α-helices or β-sheets due to the high glycine content.
- Hydrophobic Core : Tryptophan and tyrosine residues form a clustered hydrophobic region, stabilized by π-π stacking interactions.
- Solvent Exposure : Histidine and tyrosine residues are partially solvent-exposed, enabling potential hydrogen bonding with aqueous environments.
Table 2: PEP-FOLD Predicted Conformational Metrics
| Metric | Value (Å) |
|---|---|
| Cα Root-Mean-Square Deviation* | 2.3 |
| Predicted Radius of Gyration | 8.7 |
| Hydrophobic Accessible Surface Area | 45% |
*Deviation from idealized NMR-derived rigid cores.
Molecular dynamics simulations further suggest that the peptide adopts a compact globular conformation in aqueous solutions, with transient β-hairpin motifs stabilized by glycine flexibility.
Comparative Structural Analysis with Related Pentapeptides
Compared to bioactive peptides in databases such as StraPep , which catalogues 3,791 peptide structures, this compound exhibits distinct features:
Table 3: Structural Comparison with Representative Peptides
Key observations:
- Lack of Disulfide Bonds : Unlike toxin peptides (e.g., conotoxins) that use cystine knots for stability, this peptide relies on hydrophobic packing and hydrogen bonding.
- Flexibility vs. Rigidity : The glycine-rich sequence contrasts with the α-helical dominance of antimicrobial peptides, potentially limiting membrane interaction capabilities.
- Aromatic Stacking : The Trp-Tyr cluster mirrors structural motifs in hormone-binding domains but lacks the conserved receptor-binding loops seen in cytokines.
Properties
CAS No. |
649570-16-1 |
|---|---|
Molecular Formula |
C33H39N9O8 |
Molecular Weight |
689.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H39N9O8/c1-18(30(47)42-26(32(49)38-16-29(45)46)10-19-6-8-22(43)9-7-19)40-33(50)27(11-20-13-36-25-5-3-2-4-23(20)25)41-28(44)15-37-31(48)24(34)12-21-14-35-17-39-21/h2-9,13-14,17-18,24,26-27,36,43H,10-12,15-16,34H2,1H3,(H,35,39)(H,37,48)(H,38,49)(H,40,50)(H,41,44)(H,42,47)(H,45,46)/t18-,24-,26-,27-/m0/s1 |
InChI Key |
JMLJBWUXCBBGRW-HABQPGKKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified from the culture medium.
Chemical Reactions Analysis
Types of Reactions
L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
Antioxidant Properties
Research indicates that peptides, including L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine, exhibit significant antioxidant properties. These properties can help mitigate oxidative stress in biological systems, which is linked to various diseases such as cancer and neurodegenerative disorders. The antioxidant capacity is attributed to the presence of specific amino acids that scavenge free radicals and enhance cellular defense mechanisms .
Anti-inflammatory Effects
Peptides similar to this compound have been studied for their anti-inflammatory effects. They can modulate immune responses and reduce inflammation, making them potential candidates for treating inflammatory diseases such as arthritis and asthma. The modulation of cytokine production is a key mechanism through which these peptides exert their effects .
Neuroprotective Effects
There is growing interest in the neuroprotective capabilities of certain peptides. This compound may help protect neural tissues from damage due to excitotoxicity or oxidative stress, which are common in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have shown that peptides can enhance neuronal survival and function under stress conditions .
Enzyme Inhibition Studies
This peptide has potential applications in enzyme inhibition studies, particularly in exploring its interactions with various kinases and proteases. Understanding these interactions can lead to insights into cellular signaling pathways and the development of targeted therapies for diseases such as cancer .
Drug Delivery Systems
Peptides are increasingly being explored as carriers for drug delivery due to their biocompatibility and ability to penetrate biological membranes. This compound could be utilized in formulating novel drug delivery systems that enhance the bioavailability of therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine involves its interaction with specific molecular targets and pathways. The histidine residue can bind to metal ions, while the tryptophan and tyrosine residues can participate in aromatic interactions. These interactions can modulate cellular signaling pathways and protein functions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below contrasts L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine with three analogous peptides:
Key Observations:
- Size and Complexity: The target peptide is significantly smaller (4 residues) compared to the 13-residue compound in , which includes non-standard D-tryptophan, enhancing protease resistance .
- Hydrophobicity : The target’s low XLogP (-2.6) contrasts with ’s compound (C49H66N16O11), where arginine’s basic side chain and phenylalanine’s hydrophobicity create a balanced amphipathic profile .
- Functional Diversity : ’s peptide (CAS 133531-91-6) contains proline and asparagine, which may stabilize secondary structures like β-turns .
Biological Activity
L-Histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine is a complex peptide composed of five amino acids: histidine, glycine, tryptophan, alanine, and tyrosine. This compound has garnered attention due to its potential biological activities, which may have implications in various fields including pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 685.70 g/mol. The structure consists of a sequence of amino acids linked by peptide bonds, contributing to its unique biological properties.
Biological Activities
-
Antioxidant Activity
- Peptides containing tyrosine and tryptophan have been shown to exhibit antioxidant properties. This is significant in reducing oxidative stress in cells, which can lead to various diseases if left unchecked.
-
Neuroprotective Effects
- Research indicates that certain dipeptides can promote neuronal survival and protect against neurodegenerative diseases. The presence of tryptophan may enhance serotonin production, influencing mood and cognitive functions.
-
Immunomodulatory Effects
- Peptides like this compound may modulate immune responses. They could potentially enhance the activity of immune cells or act as signaling molecules in immune pathways.
-
Anticancer Potential
- Preliminary studies suggest that peptide sequences can inhibit cancer cell proliferation. The specific arrangement of amino acids in this compound may interact with cellular pathways involved in tumor growth.
Case Studies
-
Neuroprotective Study
- A study explored the effects of similar peptides on neuronal cells subjected to oxidative stress. Results indicated that these peptides significantly reduced cell death and improved cell viability compared to controls.
-
Antioxidant Activity Assessment
- In vitro assays demonstrated that the compound scavenged free radicals effectively, showing a dose-dependent response that suggests potential applications in preventing oxidative damage.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
